![molecular formula C22H17FN4O B7481038 1-(4-fluorophenyl)-3-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide](/img/structure/B7481038.png)
1-(4-fluorophenyl)-3-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide
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Overview
Description
1-(4-fluorophenyl)-3-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide, commonly known as FMPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole-based synthetic compound that has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Scientific Research Applications
FMPP has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, it has been evaluated for its anti-inflammatory, analgesic, and antitumor properties. In pharmacology, it has been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent and its ability to modulate the activity of neurotransmitters. In neuroscience, it has been studied for its potential as a tool for studying the molecular mechanisms underlying learning and memory.
Mechanism of Action
The mechanism of action of FMPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to interact with several targets in the central nervous system, including the cannabinoid receptors, the GABA receptors, and the NMDA receptors. It is also believed to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
FMPP has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, improve memory and cognition, and protect against oxidative stress and neurotoxicity. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMPP is its versatility as a research tool. It can be used in a wide range of experiments, including in vitro studies, animal models, and clinical trials. It is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, there are also some limitations to its use. For example, it has not been extensively studied in humans, and its safety profile is not well established. Additionally, its effects may vary depending on the experimental conditions, such as the dose and route of administration.
Future Directions
There are several future directions for further research on FMPP. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Another area of interest is its use as a tool for studying the molecular mechanisms underlying learning and memory. Additionally, further research is needed to establish its safety profile and to optimize its synthesis and purification methods. Overall, FMPP has the potential to contribute to a wide range of scientific research areas, and further investigation is warranted.
Synthesis Methods
The synthesis of FMPP involves the reaction of 4-fluoroaniline and 4-methylphenylhydrazine with pyridine-4-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified using standard chemical techniques. The yield of FMPP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O/c1-15-2-4-16(5-3-15)21-20(22(28)25-18-10-12-24-13-11-18)14-27(26-21)19-8-6-17(23)7-9-19/h2-14H,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOHOCVTBSKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=NC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide |
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